ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90

Übersicht

Beschreibung

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 is a chiral ester compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE typically involves the esterification of (S)-2-hydroxypropionic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 196.22 g/mol

- CAS Number : 58742-64-6

The compound features a methylsulfonyl group attached to a propanoic acid backbone, enhancing its reactivity and utility in various chemical processes.

a. Organic Synthesis

(S)-2-((methylsulfonyl)oxy)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic molecules due to its unique functional groups. The compound can undergo several reactions including:

- Esterification : Reaction with alcohols to form esters.

- Sulfonylation : Introduction of sulfonyl groups into organic frameworks.

These reactions are fundamental in developing pharmaceuticals and agrochemicals .

b. Biochemical Studies

Research has highlighted the potential role of this compound in metabolic pathways. It is investigated for:

- Enzyme Inhibition Studies : Understanding how it interacts with specific enzymes can lead to insights into metabolic regulation.

- Metabolic Pathway Analysis : Its involvement in the conversion of lactic acid to propionic acid is significant for metabolic engineering applications.

c. Medicinal Chemistry

The compound is explored as a precursor for drug synthesis. Its structure allows for modifications that can lead to the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drugs .

a. Specialty Chemicals Production

(S)-2-((methylsulfonyl)oxy)propanoic acid is used in the production of specialty chemicals, which are essential for various industrial applications, including:

- Agrochemicals : Development of herbicides and pesticides.

- Cosmetics : Used as an intermediate in the synthesis of cosmetic ingredients due to its stability and reactivity .

b. Food Industry

The compound plays a role in food technology as a flavoring agent or preservative, leveraging its properties to enhance food safety and quality.

Case Study 1: Synthesis of Novel Pharmaceuticals

A study demonstrated the use of (S)-2-((methylsulfonyl)oxy)propanoic acid as a starting material for synthesizing a new class of anti-cancer agents. The compound's ability to participate in diverse chemical reactions allowed researchers to create derivatives with enhanced biological activity.

Case Study 2: Metabolic Engineering

In metabolic engineering research, (S)-2-((methylsulfonyl)oxy)propanoic acid was employed to optimize pathways for producing propionic acid from renewable resources. This study highlighted its potential in bioprocesses aimed at sustainable chemical production.

Wirkmechanismus

The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L (-)-Methanesulfonylethyllactate: Similar in structure but differs in the position of the methanesulfonyl group.

ETHYL 5-((METHYLSULFONYL)OXY)-4-OXOBICYCLO[5.1.1]NONANE-3-CARBOXYLATE: Another ester with a methanesulfonyl group but with a different core structure.

Uniqueness

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE is unique due to its specific chiral configuration and the presence of both ester and methanesulfonyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical purity .

Biologische Aktivität

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate, commonly referred to as Tech., 90, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C6H12O5S

- Molecular Weight : 196.22 g/mol

- CAS Number : 58742-64-6

The compound features a propanoic acid backbone with a methylsulfonyl group, which plays a crucial role in its biological interactions. The presence of this sulfonyl group allows for unique reactivity patterns, particularly in enzyme inhibition and protein modification .

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate interacts with various molecular targets, primarily enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- Protein Modification : It alters protein function through covalent modifications, potentially leading to changes in cellular signaling pathways .

Antimicrobial Properties

Research indicates that ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a correlation between its structure and kinetic properties that enhance its antibacterial efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, the compound was tested against HepG2 cells (human hepatocellular carcinoma), revealing dose-dependent cytotoxicity with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapeutics .

Case Studies and Research Findings

- Antibacterial Activity :

- Enzyme Inhibition :

-

Therapeutic Applications :

- Its application as a prodrug has been explored in delivering active pharmaceutical ingredients more effectively, enhancing the bioavailability of certain drugs through metabolic conversion.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | Not specified | Effective against biofilm formation |

| Cytotoxicity | HepG2 | 501.4 | Moderate cytotoxicity observed |

| Enzyme Inhibition | Various bacterial enzymes | Varies | Effective inhibitor candidate |

Eigenschaften

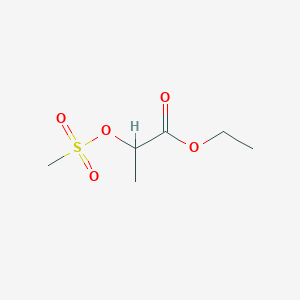

IUPAC Name |

ethyl 2-methylsulfonyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGCUIECIAYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.